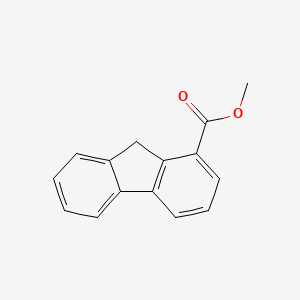

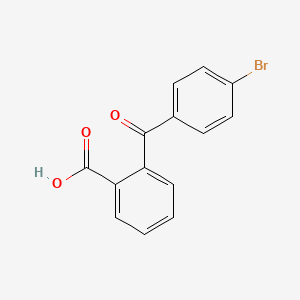

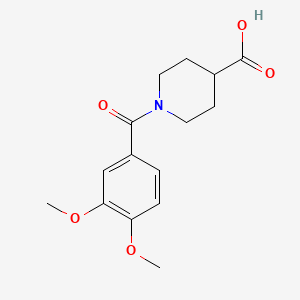

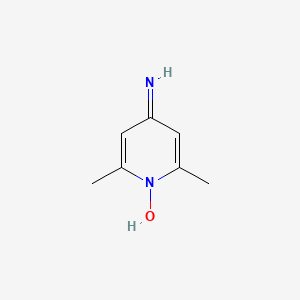

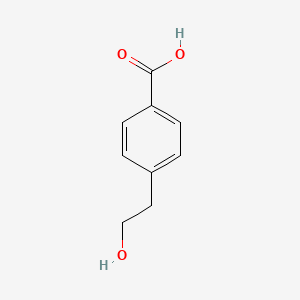

1-(3,4-二甲氧基苯甲酰)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic amino acids and their derivatives is described in the papers. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine-4-carboxylic acids, which involved the conversion to corresponding β-keto esters and subsequent reactions with various N-mono-substituted hydrazines . Although this does not directly pertain to the synthesis of "1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid," the methodologies used for activating and functionalizing piperidine derivatives could be relevant.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction, NMR spectroscopy, and DFT methods. For example, the crystal structure of a complex involving 1,4-dimethylpiperazine and p-hydroxybenzoic acid was determined, revealing details about hydrogen bonding and molecular conformation . These techniques could similarly be applied to determine the molecular structure of "1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid."

Chemical Reactions Analysis

The papers describe various chemical reactions involving piperidine derivatives. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the conversion of organic acids into esters, hydrazides, and oxadiazole thiols, followed by reaction with a piperidine derivative . These reactions highlight the reactivity of piperidine moieties and their potential to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives and their complexes with other molecules have been investigated. For example, the study of the 2:1 complex of piperidineacetic acid with p-hydroxybenzoic acid provided insights into hydrogen bonding interactions and the influence of these interactions on the physical properties of the complex . These findings can be extrapolated to predict the properties of "1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid," such as solubility, crystallinity, and stability.

科学研究应用

质子转移化合物中的氢键

Isonipecotamide,与1-(3,4-二甲氧基苯甲酰)哌啶-4-羧酸密切相关,在其与各种苯甲酸的无水1:1质子转移化合物中形成氢键结构。这些结构取决于所涉及的苯甲酸类型,可以是一维、二维或三维的。这项研究展示了异烟肼阳离子在分子组装中的实用性,并突出了特定氢键结构(Smith & Wermuth, 2010)的有效性。

衍生物的合成和结构研究

已合成并研究了3β-酰氧基托帕酮-3α-羧酸盐酸盐,在甲醇-d4中展示了一致的优选构象。这些化合物显示出扁平的N8信封和扭曲的椅状构象,仅在哌啶氮原子处有一种质子摄取模式。这项研究提供了关于这些化合物的结构和生化性质(Burgos et al., 1992)的见解。

抗癌药物合成

一项研究专注于合成哌啶-4-羧酸乙酯基-1,3,4-噁二唑杂合物,以评估它们作为抗癌药物的效果。这项工作表明在癌症治疗领域具有潜力,一些化合物显示出强大的抗癌活性(Rehman et al., 2018)。

抗白血病活性

合成了2-(4-(2,4-二甲氧基苯甲酰)苯氧基)-1-(4-(3-(哌啶-4-基)丙基)哌啶-1-基)乙酮的新衍生物,并针对人类白血病细胞系评估其抗白血病活性。一些化合物显示出有希望的抗增殖活性,表明它们在白血病治疗中的潜力(Vinaya et al., 2012)。

药物化学中的合成

甲基4-氨基苯甲酸酯和涉及1-(3,4-二甲氧基苯甲酰)哌啶-4-羧酸衍生物的类似化合物被用于合成药物化学化合物。这项研究突出了这些化合物在潜在药物疗法开发中的应用(Magano等,2014)。

GPIIb/IIIa整合素拮抗剂

对乙基N-[3-(2-氟-4-(噻唑啉-3-基(亚)甲基)苯甲酰)氨基-2,2-二甲基戊酰]哌啶-4-醋酸酯进行的研究,这是与1-(3,4-二甲氧基苯甲酰)哌啶-4-羧酸相关的化合物,侧重于其作为有效和口服活性的纤维蛋白原受体拮抗剂的潜力。这项工作对于理解抗血栓治疗的分子机制具有重要意义(Hayashi et al., 1998)。

属性

IUPAC Name |

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-12-4-3-11(9-13(12)21-2)14(17)16-7-5-10(6-8-16)15(18)19/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKOEWXKEAHTES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352104 |

Source

|

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid | |

CAS RN |

510739-78-3 |

Source

|

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1331176.png)